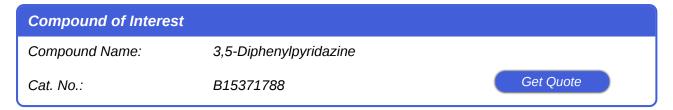


3,5-Diphenylpyridazine: A Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **3,5-diphenylpyridazine**, such as precise physical constants and detailed spectral analyses, are not readily available in widely accessible scientific literature. This guide provides a comprehensive overview based on the established chemistry of the pyridazine core and related diphenyl-substituted derivatives. All quantitative data presented in tables should be considered illustrative of the pyridazine class of compounds.

Introduction

Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. The introduction of phenyl substituents onto the pyridazine core, as in **3,5-diphenylpyridazine**, can significantly influence its electronic properties, steric hindrance, and potential biological activity. This document aims to provide a detailed technical overview of the expected chemical properties and reactivity of **3,5-diphenylpyridazine**, offering a valuable resource for researchers engaged in its synthesis, modification, and application.

Chemical and Physical Properties

While specific data for **3,5-diphenylpyridazine** is not available, the following table summarizes the general properties expected for a diaryl-substituted pyridazine, based on data for the parent pyridazine and related compounds.



Property	Expected Value/Characteristic	Notes
Molecular Formula	C16H12N2	
Molecular Weight	232.28 g/mol	_
Melting Point	Expected to be a solid with a relatively high melting point	Phenyl substitution generally increases melting point compared to the parent heterocycle.
Boiling Point	High; likely decomposes before boiling at atmospheric pressure	
Solubility	Generally soluble in common organic solvents (e.g., DMSO, DMF, chloroform). Low solubility in water.	The two phenyl groups contribute to its lipophilicity.
рКа	Expected to be weakly basic.	The pyridazine ring is inherently less basic than pyridine. The electronwithdrawing nature of the phenyl groups may further reduce basicity.

Spectroscopic Data (Expected Characteristics):

- ¹H NMR: Aromatic protons on the phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the pyridazine ring would also be in the aromatic region, with their chemical shifts influenced by the anisotropic effect of the phenyl rings.
- 13 C NMR: Aromatic carbons would show signals in the δ 120-150 ppm range. The carbon atoms of the pyridazine ring would be distinguishable from those of the phenyl rings.



- Infrared (IR): Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings.
- Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 232.
 Fragmentation would likely involve the loss of phenyl and pyridazine ring fragments.

Synthesis of 3,5-Diphenylpyridazine

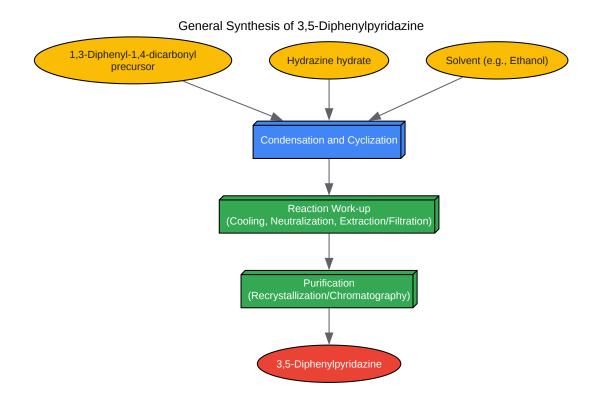
A common and versatile method for the synthesis of pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For **3,5-diphenylpyridazine**, a plausible synthetic route would start from a **1,3-diphenyl-1,4-dicarbonyl** compound.

General Experimental Protocol for Pyridazine Synthesis from a 1,4-Dicarbonyl Compound:

- Dissolution: The 1,4-dicarbonyl precursor is dissolved in a suitable solvent, such as ethanol
 or glacial acetic acid.
- Addition of Hydrazine: Hydrazine hydrate or a hydrazine salt is added to the solution, often at room temperature or with gentle heating.
- Reaction: The reaction mixture is typically stirred for several hours or refluxed to ensure complete condensation and cyclization.
- Work-up: The reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction with an organic solvent after neutralization.
- Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis Workflow Diagram





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Caption: A generalized workflow for the synthesis of **3,5-diphenylpyridazine**.

Reactivity of the Pyridazine Core

The pyridazine ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This electronic nature dictates its reactivity.

Electrophilic Aromatic Substitution

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation are difficult and often



require harsh conditions. When substitution does occur, it is expected to take place on the phenyl rings, which are more electron-rich than the pyridazine core. The directing effects of the pyridazine ring on the phenyl substituents would likely favor substitution at the meta and para positions of the phenyl rings.

Nucleophilic Aromatic Substitution

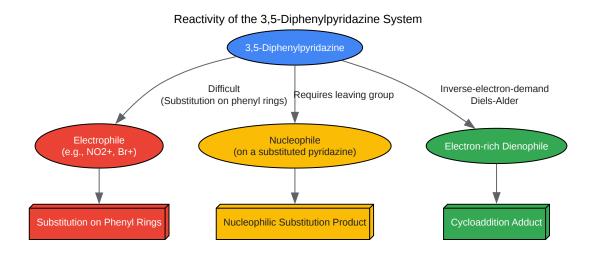
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the ring. While **3,5-diphenylpyridazine** itself does not have a leaving group, this reactivity is important for the synthesis of its derivatives.

Cycloaddition Reactions

Pyridazines can participate in cycloaddition reactions, acting as either the diene or the dienophile depending on the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-poor pyridazine can react with electron-rich dienophiles.

Reactivity Overview Diagram









Hypothetical Drug Discovery Workflow for 3,5-Diphenylpyridazine Analogs

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